2-Amino-4-(pentafluoroethyl)phenol
Description
Predicted Collision Cross Section (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 228.04424 | 140.7 |
| [M+Na]⁺ | 250.02618 | 150.3 |
| [M-H]⁻ | 226.02968 | 136.8 |
| [M+NH₄]⁺ | 245.07078 | 157.9 |
Data sourced from ion mobility spectrometry predictions.
NMR Spectroscopy :
- ¹H NMR : Expected signals include a singlet for the aromatic proton adjacent to the -NH₂ group (δ 6.8–7.2 ppm) and broad peaks for -OH (δ 5.0–5.5 ppm) and -NH₂ (δ 4.5–5.0 ppm).
- ¹⁹F NMR : The -CF₂CF₃ group would exhibit a quintet near δ -80 ppm due to coupling with adjacent fluorine atoms.
IR Spectroscopy :
- Stretching vibrations for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and C-F (1100–1250 cm⁻¹) are anticipated.
Mass Spectrometry :
- The molecular ion peak at m/z 227.04 ([M]⁺) and fragments corresponding to loss of -NH₂ (Δ m/z -16) or -CF₂CF₃ (Δ m/z -119) are predicted.
Crystallographic Studies and Conformational Analysis
No crystallographic data for 2-amino-4-(pentafluoroethyl)phenol has been reported to date. However, analogs like 2-amino-4-chlorophenol exhibit monoclinic crystal systems with P2₁/c space groups, stabilized by intermolecular hydrogen bonds. For this compound, computational models suggest a similar propensity for planar geometry due to conjugation between the aromatic ring and substituents.
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into its electronic structure:
- Electrostatic Potential (ESP) : The -CF₂CF₃ group creates a region of high electron deficiency (δ⁺), while the -OH and -NH₂ groups show electron-rich (δ⁻) character.
- Frontier Molecular Orbitals :
- NBO Analysis : Hyperconjugative interactions between the lone pairs of -NH₂ and the antibonding orbitals of adjacent C-F bonds stabilize the molecule.
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
2-amino-4-(1,1,2,2,2-pentafluoroethyl)phenol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)4-1-2-6(15)5(14)3-4/h1-3,15H,14H2 |
InChI Key |
KDWPFNLBFCMBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-amino-4-(pentafluoroethyl)phenol, highlighting substituent effects, properties, and applications:
Key Comparative Insights :
Electronic Effects: Pentafluoroethyl (-C₂F₅) vs. Sulfonyl (-SO₂-R) Groups: -SO₂-CF₃ () and -SO₂-CH₃ () are stronger electron-withdrawing groups than -C₂F₅, leading to higher acidity and oxidative stability but increased mutagenic risks in methylsulfonyl derivatives .
Steric and Solubility Considerations: The tert-butyl group in 2-amino-4-tert-butylphenol () provides steric hindrance, reducing reactivity but improving solubility in non-polar solvents compared to fluorinated analogs . The benzyloxy group in 2-amino-4-(benzyloxy)phenol () enhances lipophilicity, making it suitable for membrane-penetrating drug candidates .
Applications :
- Fluorinated derivatives (e.g., -C₂F₅, -CF₃) are prioritized in medicinal chemistry for metabolic stability and bioavailability .
- Sulfonyl-containing analogs are utilized in industrial settings for corrosion inhibition or polymer synthesis .
Research Findings and Data Gaps
- Acidity Trends: The pKa of 2-amino-4-(pentafluoroethyl)phenol is expected to be lower than non-fluorinated analogs (e.g., 2-amino-4-tert-butylphenol) due to the electron-withdrawing -C₂F₅ group.
- Synthetic Utility: Fluorinated phenols are key intermediates in drug discovery, but direct comparisons of reaction yields or catalytic efficiency with analogs like 2-amino-4-(trifluoromethoxy)phenol remain unexplored .
Preparation Methods
Radical Perfluoroalkylation
Pentafluoroethyl iodide undergoes radical addition to phenol under UV irradiation or with initiators like azobisisobutyronitrile (AIBN). The hydroxyl group directs radical attack to the para position.
Procedure :
Directed Ortho-Metalation
Protected phenol derivatives (e.g., methoxybenzene) undergo para-lithiation using lithium diisopropylamide (LDA), followed by quenching with pentafluoroethyl iodide.
Procedure :
-
Protect phenol as methoxybenzene.
-
Treat with LDA (–78°C, THF), then add pentafluoroethyl iodide.
-
Deprotect with BBr₃ to yield 4-(pentafluoroethyl)phenol.
Nitration of 4-(Pentafluoroethyl)phenol
Nitration occurs ortho to the hydroxyl group due to its activating effect, despite the electron-withdrawing pentafluoroethyl group.
Procedure :
Reduction of Nitro to Amino Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
Procedure :
-
2-Nitro-4-(pentafluoroethyl)phenol (1 equiv) is dissolved in ethanol, with 10% Pd/C (5% w/w), under H₂ (50 psi) at 25°C for 6 hours.
Route 2: Amination Followed by Pentafluoroethylation
Synthesis of 2-Aminophenol
2-Aminophenol is commercially produced via hydrogenation of o-nitrophenol using Fe/HCl or catalytic hydrogenation.
Industrial Method :
Pentafluoroethylation of 2-Aminophenol
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Regioselectivity | High (nitration directed by –OH) | Low (competing side reactions) |
| Yield | 45–85% (multi-step) | Unreported (theoretical) |
| Scalability | Suitable for industrial production | Limited by functional group tolerance |
| Key Challenges | Radical stability in Step 2.1.1 | Pentafluoroethylation efficiency |
Advanced Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–H activation could enable direct pentafluoroethylation but remains unexplored for phenolic substrates.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-(pentafluoroethyl)phenol in laboratory settings?
- Methodological Answer : Two primary routes are applicable for analogs:
Nucleophilic Substitution : React 2-aminophenol derivatives with pentafluoroethylating agents (e.g., pentafluoroethyl iodide) using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 80°C. This method requires inert conditions and yields ~75% after purification via column chromatography .
Q. How to design experiments analyzing the compound’s interaction with ionic liquids for solubility studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
